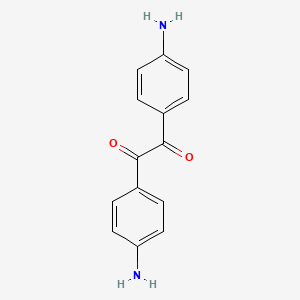

1,2-Bis(4-aminophenyl)ethane-1,2-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-aminophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWAOIBYSDORAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298229 | |

| Record name | 4,4'-Diaminobenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29602-15-1 | |

| Record name | 1,2-Bis(4-aminophenyl)-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29602-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 121781 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029602151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000737531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Diaminobenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Aminophenyl Diketones in Organic Chemistry

Aminophenyl ketones and diketones are classes of compounds that hold significant value as intermediates in organic synthesis. The aminophenyl moiety provides a site for nucleophilic attack or, after conversion to a diazonium salt, a wide array of substitution reactions. researchgate.net The ketone or diketone functionality, on the other hand, offers electrophilic centers that are reactive towards various nucleophiles, enabling carbon-carbon bond formation and the construction of diverse molecular architectures.

Dicarbonyl compounds, in general, are classified based on the relative position of the carbonyl groups, such as 1,2- (or α-), 1,3- (or β-), and 1,4- (or γ-) dicarbonyls, each exhibiting distinct reactivity. wikipedia.org α-Diketones, like the core of 4,4'-Diaminobenzil, are known for their unique electronic properties and reactivity. The proximity of the two carbonyl groups influences their chemical behavior, leading to a longer C-C bond between them compared to what is typical for Csp²-Csp² single bonds. wikipedia.orgnih.gov This is attributed to the electrostatic repulsion between the partial positive charges on the carbonyl carbons. wikipedia.org They are key precursors for synthesizing various heterocyclic compounds, such as quinoxalines, through condensation with 1,2-diamines. The presence of the aminophenyl groups in 1,2-Bis(4-aminophenyl)ethane-1,2-dione provides intramolecular reactive sites, making it a potent precursor for self-polymerization or for creating complex, fused ring systems.

Strategic Position of Ethane 1,2 Dione Derivatives in Synthetic Pathways

Ethane-1,2-dione, the simplest 1,2-diketone also known as glyoxal, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org They serve as versatile four-carbon synthons in various annulation and condensation reactions. The synthetic utility of ethane-1,2-dione derivatives, such as benzil (B1666583) (1,2-diphenylethane-1,2-dione), is well-established for creating a multitude of heterocyclic structures and as photoinitiators in polymerization reactions. nih.gov

Derivatives like 1,2-Bis(4-aminophenyl)ethane-1,2-dione hold a strategic position because they combine the reactivity of the α-diketone with the functionality of aromatic diamines. This bifunctionality is highly sought after in polymer chemistry. The diamine functionalities allow it to act as a monomer, reacting with dianhydrides or diacyl chlorides to form high-performance polymers like polyimides and polyamides. vt.edu Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them critical materials in the aerospace and microelectronics industries. core.ac.ukresearchgate.netmdpi.com The specific structure of the diamine monomer, in this case, 4,4'-Diaminobenzil, directly influences the final properties of the polymer, such as its glass transition temperature (Tg), solubility, and mechanical toughness. researchgate.netmdpi.com The rigid diketone linker between the phenyl rings can impart specific conformational characteristics to the resulting polymer chain, affecting its processability and performance. vt.edu

Current Research Landscape and Emerging Directions for 1,2 Bis 4 Aminophenyl Ethane 1,2 Dione

Precursor Synthesis and Functional Group Interconversion Strategies

The most established routes to this compound involve the transformation of precursor molecules. These strategies are broadly categorized into the oxidation of benzoin (B196080) analogues and the reduction of nitro-substituted precursors.

Oxidation of 4,4'-Diaminobenzoin and Related Benzil Derivatives

The oxidation of α-hydroxyketones (benzoins) to 1,2-diketones (benzils) is a fundamental transformation in organic synthesis. The synthesis of 4,4'-diaminobenzil can be achieved through the oxidation of 4,4'-diaminobenzoin. Various oxidizing agents have been employed for the conversion of benzoins to benzils, including nitric acid, ferric chloride, and cupric acetate. researchgate.net While specific literature detailing the oxidation of 4,4'-diaminobenzoin is not abundant, the general principles of benzoin oxidation are applicable.

A common method for this type of oxidation involves the use of copper(II) salts, such as copper sulfate, in a suitable solvent. The reaction mechanism is believed to involve the formation of a copper(II) chelate with the benzoin, followed by an intramolecular electron transfer to yield the benzil and copper(I). The copper(I) is then re-oxidized to copper(II) by an external oxidant, allowing for a catalytic cycle.

Table 1: Representative Oxidation Methods for Benzoin to Benzil

| Oxidant System | Substrate | Product | Yield (%) | Reference |

| Nitric Acid | Benzoin | Benzil | High | researchgate.net |

| Copper(II) Acetate | Benzoin | Benzil | Good | researchgate.net |

| Ferric Chloride | Benzoin | Benzil | Good | researchgate.net |

| DABCO/Air | Deoxybenzoins | Benzils | Excellent | organic-chemistry.org |

This table represents general methods for benzoin oxidation and may be applicable to 4,4'-diaminobenzoin.

Reductive Pathways from Nitro-Substituted Ethane-1,2-dione Analogues

A prevalent and well-documented approach for the synthesis of this compound is the reduction of its dinitro analogue, 1,2-Bis(4-nitrophenyl)ethane-1,2-dione (4,4'-dinitrobenzil). This method benefits from the relative accessibility of the dinitro precursor and the high efficiency of nitro group reduction.

Catalytic hydrogenation is the most widely employed method for this transformation. Noble metal catalysts, particularly palladium on carbon (Pd/C) and platinum on carbon (Pt/C), are highly effective. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol, methanol, or acetic acid. The choice of catalyst, solvent, temperature, and pressure can be optimized to achieve high yields and selectivity. epo.orggoogle.com For instance, the hydrogenation of dinitroaromatic compounds to their corresponding diamines is a well-established industrial process. google.com

Another method for the reduction of nitroarenes is the use of sodium sulfide (B99878) (Na₂S) in an aqueous or alcoholic solution. This method, while older, can be effective, particularly for selective reductions. The reaction of nitroaromatics with sodium sulfide proceeds through a series of intermediates to yield the corresponding amine.

Table 2: Catalytic Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Substrate | Product | Key Conditions | Yield (%) | Reference |

| 5% Pt/C, NH₄VO₃ | 4,4'-Dinitrostilbene-2,2'-disulfonate | 4,4'-Diaminostilbene-2,2'-disulfonate | 70°C, H₂ (2.5 Nl/h) | High | epo.org |

| Palladium on Charcoal | 2,4-Dinitrotoluene | 2,4-Diaminotoluene | Molten, 115°C, H₂ | ~70 | google.com |

| 5% Pd/C | m-Dinitrobenzene | m-Nitroaniline | Acetone, 34 atm H₂, 95% selectivity | High | |

| Platinum on various supports | m-Dinitrobenzene | m-Phenylenediamine | Methanol, 343 K, H₂ | Up to 98.2 | researchgate.net |

This table illustrates the general conditions for the reduction of dinitroaromatic compounds, which are applicable to the synthesis of 4,4'-diaminobenzil from 4,4'-dinitrobenzil.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, primarily in the reductive pathways. As discussed in section 2.1.2, heterogeneous catalysts like Pd/C and Pt/C are crucial for the efficient and clean conversion of 4,4'-dinitrobenzil to the desired diamine. epo.orggoogle.com The activity and selectivity of these catalysts can be influenced by the support material, metal loading, and the presence of promoters. For example, the addition of vanadium compounds has been shown to enhance the catalytic hydrogenation of certain aromatic nitro compounds. epo.org

Recent advancements in catalysis have also focused on developing more robust and recyclable catalyst systems. For instance, palladium nanoparticles anchored on various supports, including ceria nanorods and polydopamine-coated magnetic nanoparticles, have demonstrated high efficiency in the reduction of nitrophenols, a reaction analogous to the reduction of dinitrobenzil. These newer catalytic systems offer potential for more sustainable and cost-effective production of 4,4'-diaminobenzil.

Methodological Advancements in High-Yield and Selective Preparations

The pursuit of high-yield and selective preparations of this compound is an ongoing area of research, driven by the demand for high-purity monomers in polymer science. Advancements in this area are closely tied to the development of more efficient catalytic systems and the optimization of reaction conditions.

For the oxidative route, the development of mild and selective oxidation methods that are tolerant of the amino functional groups is a key objective. The use of catalytic amounts of oxidants and environmentally benign co-oxidants represents a significant advancement.

In the reductive pathway, the focus is on achieving complete reduction of the nitro groups without affecting other functional groups in the molecule. The development of chemoselective hydrogenation catalysts is therefore of great interest. For example, palladium catalysts modified with ethylenediamine (B42938) (Pd/C(en)) have been shown to selectively hydrogenate various functional groups, including nitro groups, while leaving other reducible groups intact. organic-chemistry.org The application of such selective catalysts to the synthesis of 4,4'-diaminobenzil could lead to higher purity products and simplified purification processes.

Furthermore, the exploration of flow chemistry and continuous processing for both the oxidation and reduction steps could offer significant advantages in terms of safety, scalability, and product consistency.

Reactivity at the Ethane-1,2-dione Moiety

The adjacent diketone functional group is a key center for reactivity. The electrophilic nature of the carbonyl carbons, influenced by the electron-withdrawing effect of the oxygen atoms, makes them susceptible to attack by nucleophiles. The conformation of the dicarbonyl unit, which can be s-trans, and the length of the central C-C bond can influence its reactivity compared to monoketones. nih.gov

The carbonyl carbons of the ethane-1,2-dione moiety are electrophilic and can undergo nucleophilic addition reactions. This is a fundamental reaction type for ketones, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. In the case of 1,2-diketones like this compound, this can occur at one or both carbonyl groups.

Organometallic reagents, such as organolithium or Grignard reagents, are common nucleophiles for such additions. nsf.gov The reaction of organolithium reagents with related α,β-unsaturated systems demonstrates the feasibility of nucleophilic attack, where stabilized anionic intermediates are formed and can be trapped by electrophiles like a proton source. nsf.gov While specific studies on this compound with a wide range of nucleophiles are not extensively detailed in the provided context, the reactivity is analogous to other 1,2-diketones like benzil. The reaction can be controlled to achieve mono- or di-addition depending on the stoichiometry of the nucleophile and the reaction conditions.

Table 1: Examples of Nucleophilic Addition Reactions on Related Ketone Structures

| Nucleophile Type | Substrate Example | Product Type | Research Focus |

|---|---|---|---|

| Organolithium Reagents | trans-1,2-di-(2-pyridyl)ethylene | Michael Adduct | Study of conjugate addition and trapping of anionic intermediates. nsf.gov |

The diketone functional group readily participates in condensation reactions with compounds containing active methylene (B1212753) groups or primary amines. A classic example is the Knoevenagel condensation, which involves the reaction of a ketone with a compound possessing an active methylene group, typically catalyzed by a weak base like piperidine. nih.gov

Furthermore, the diketone can react with primary amines. For instance, the reaction of benzil (1,2-diphenylethane-1,2-dione), a structurally similar compound, with 4-aminoantipyrine (B1666024) results in the formation of a Schiff base through condensation, highlighting the reactivity of the diketone moiety. mdpi.com This type of reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (imine). With this compound, this can lead to complex structures if the other amine groups within the same or different molecules react.

Reactivity of the Para-Amino Functional Groups

The two para-amino groups are nucleophilic centers and can undergo a variety of reactions typical of primary aromatic amines. These reactions allow for the derivatization of the molecule, leading to the synthesis of amides, Schiff bases, and other functionalized compounds.

The primary amino groups of this compound can be readily acylated by reacting with carboxylic acids, acid chlorides, or anhydrides to form stable amide linkages. This is a common strategy for synthesizing polyamides or other amide-containing molecules. For example, the direct reflux condensation of a bis-chalcone containing a 4-aminophenyl group with various carboxylic acids in the presence of a base like sodium hydroxide (B78521) yields a series of new amide derivatives. researchgate.netresearchgate.net This demonstrates a viable pathway for the acylation of the amino groups on this compound.

Alkylation of the amino groups is also possible, though it can be more challenging to control and may lead to mixtures of mono- and di-alkylated products, as well as potential over-alkylation to form tertiary amines or quaternary ammonium (B1175870) salts. Derivatization techniques using reagents like N-(4-aminophenyl)piperidine have been employed to enhance the detection of other molecules in analytical chemistry, showcasing the utility of modifying such amino groups. rowan.edu

Table 2: Examples of Amine Derivatization Reactions

| Reaction Type | Reagents | Functional Group Formed | Reference |

|---|---|---|---|

| Acylation | Carboxylic Acids, Acrylamide | Amide | researchgate.netresearchgate.net |

One of the most significant reactions of the para-amino groups is their condensation with aldehydes or ketones to form Schiff bases (imines). This reaction typically proceeds by refluxing the amine and the carbonyl compound in a suitable solvent, often with an acid catalyst. annalsofglobalpublishinggroup.com The resulting Schiff bases, containing the C=N double bond, are important in coordination chemistry as they can act as ligands for various metal ions.

The reaction involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent dehydration leads to the formation of the imine. Given that this compound contains two primary amino groups, it can react with two equivalents of an aldehyde or ketone to form bis-Schiff bases. These molecules can act as tetradentate ligands, coordinating to metal centers through the nitrogen atoms of the imine groups and potentially the oxygen atoms of the dione (B5365651) moiety, depending on the conformation and the metal ion. annalsofglobalpublishinggroup.comresearchgate.net

Cyclization and Heterocycle Formation

The presence of both α-diketone and aromatic amine functionalities within the same molecule makes this compound a prime candidate for intramolecular and intermolecular cyclization reactions to form various heterocyclic systems.

For example, the reaction of benzil with o-aminophenol, which contains an amine and a hydroxyl group in close proximity, leads to an unexpected cyclization to form a 2,3-diphenyl-2H-benzo[b] nih.govnih.govoxazin-2-ol derivative. mdpi.com This suggests that this compound could undergo similar reactions with appropriate reagents to form nitrogen- and oxygen-containing heterocycles. The reaction of the internal diketone with the terminal amino groups can lead to the formation of large heterocyclic rings or polymeric structures. For instance, condensation with o-phenylenediamine (B120857) can lead to the formation of quinoxaline (B1680401) derivatives. Cycloaddition reactions, such as the Povarov reaction, are also used to create stable, cyclized structures from imine-based frameworks that could be synthesized from this compound. mdpi.com

Synthesis of Quinoxaline Derivatives

The most prominent reaction of this compound is its condensation with 1,2-diamines to form quinoxaline derivatives. This reaction is a classic and widely used method for the synthesis of the quinoxaline ring system. mtieat.org The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the final quinoxaline product.

The general reaction involves the equimolar condensation of this compound with an ortho-phenylenediamine in a suitable solvent, often with acid or base catalysis. A variety of substituted o-phenylenediamines can be used, leading to a diverse range of quinoxaline derivatives with different substitution patterns on the benzo ring of the quinoxaline moiety. researchgate.net

For instance, the reaction of this compound with unsubstituted o-phenylenediamine yields 2,3-bis(4-aminophenyl)quinoxaline. The reaction conditions can be varied, with some procedures carried out at room temperature while others may require heating. nih.gov The choice of solvent can also influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| This compound | o-Phenylenediamine | 2,3-Bis(4-aminophenyl)quinoxaline | EtOH, ambient temperature | researchgate.net |

| 1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione | 1,2-Diaminobenzene | 2,3-Bis(4-ethoxyphenyl)quinoxaline | CH3OH, ammonium fluoride, room temperature | nih.gov |

| Benzil | 4-Nitrobenzene-1,2-diamine | 6-Nitro-2,3-diphenylquinoxaline | EtOH, PSA (5 mol%), ambient temperature | researchgate.net |

| 1,2-Bis(4-chlorophenyl)ethane-1,2-dione | 4-Methylbenzene-1,2-diamine | 2,3-Bis(4-chlorophenyl)-6-methylquinoxaline | EtOH, PSA (5 mol%), ambient temperature | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Formation of Other Nitrogen-Containing Heterocyclic Systems

Beyond quinoxalines, the dicarbonyl functionality and the peripheral amino groups of this compound allow for its potential use in the synthesis of other nitrogen-containing heterocyclic systems. While less common than quinoxaline synthesis, the compound can theoretically react with other dinucleophiles to form different ring systems.

For example, condensation with hydrazines could potentially lead to the formation of pyridazine (B1198779) derivatives. Furthermore, the amino groups on the phenyl rings can be diazotized and subsequently transformed into a variety of other functional groups, which can then participate in cyclization reactions to form novel heterocyclic structures.

Research into the synthesis of novel heterocyclic scaffolds often employs versatile building blocks like this compound. For instance, the reaction of o-phenylenediamines with β-ketoesters can yield 1,5-benzodiazepin-2-one (B1260877) derivatives under certain conditions, suggesting that the dicarbonyl compound could potentially be used in similar multi-component reactions to access a wider range of heterocyclic systems. researchgate.net

| Reactant 1 | Reactant 2 | Potential Heterocyclic System | Reference |

| o-Phenylenediamine | β-Diketones | 2-Substituted benzimidazoles | researchgate.net |

| o-Phenylenediamine | β-Ketoesters | 1,5-Benzodiazepin-2-ones | researchgate.net |

| Hydrazinopyridine | Isothiocyanates | 3-Amino- mtieat.orgnih.gove-bookshelf.detriazolo[4,3-a]pyridines | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

The phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions. The amino groups are strong activating groups and are ortho-, para-directing. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino groups. However, the positions para to the amino groups are already substituted with the dicarbonyl bridge. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the amino groups (i.e., positions 3, 5, 3', and 5').

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.netyoutube.com For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of dinitro and tetranitro derivatives, with the nitro groups entering at the positions ortho to the amino groups.

Nucleophilic aromatic substitution on the phenyl rings of this compound is generally not favored. The phenyl rings are electron-rich due to the presence of the activating amino groups, which disfavors attack by nucleophiles. researchgate.net For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be substituted with one or more strong electron-withdrawing groups, such as nitro groups. nih.gov In the absence of such groups, the displacement of a leaving group from the aromatic ring by a nucleophile is a difficult process.

| Reaction Type | Reagents | Expected Product(s) | Comments |

| Electrophilic Nitration | HNO3, H2SO4 | 1,2-Bis(4-amino-3,5-dinitrophenyl)ethane-1,2-dione | Substitution at positions ortho to the activating amino groups. |

| Electrophilic Bromination | Br2, FeBr3 | 1,2-Bis(4-amino-3,5-dibromophenyl)ethane-1,2-dione | Substitution at positions ortho to the activating amino groups. |

| Nucleophilic Aromatic Substitution | N/A | Not generally observed | The electron-rich nature of the phenyl rings disfavors nucleophilic attack. |

This table is interactive. Click on the headers to sort the data.

Coordination Chemistry and Metal Complexation of 1,2 Bis 4 Aminophenyl Ethane 1,2 Dione

Ligand Design Principles and Coordination Modes

The design of a ligand is crucial in dictating the geometry, stability, and ultimately the properties of the resulting metal complex. The structure of 1,2-Bis(4-aminophenyl)ethane-1,2-dione offers several potential coordination modes.

Bidentate Chelation via Amino and Carbonyl Donor Atoms

The presence of both amino (-NH₂) and carbonyl (C=O) groups in this compound suggests the potential for bidentate chelation. In this mode, a single ligand molecule would bind to a metal center through one nitrogen atom of an amino group and one oxygen atom of a carbonyl group, forming a stable five- or six-membered chelate ring. The formation of such a chelate is often entropically favored. However, the specific geometry of the molecule and the relative positions of the donor atoms would determine the feasibility and stability of such a coordination mode. Studies on similar molecules, such as those derived from 4-aminoantipyrine (B1666024), have shown that coordination can occur through both the exocyclic amino nitrogen and a carbonyl oxygen, supporting the potential for this type of chelation. scirp.org

Multidentate Coordination Architectures

Beyond simple bidentate chelation, this compound possesses the capacity to act as a multidentate or bridging ligand, leading to the formation of polymeric or supramolecular structures. The two sets of amino and carbonyl groups at opposite ends of the molecule can coordinate to different metal centers, creating extended one-, two-, or three-dimensional networks. mdpi.com The flexibility of the ethane (B1197151) bridge and the rotational freedom around the C-C single bonds could allow for a variety of spatial arrangements, influencing the final architecture of the polymeric complex. The formation of such coordination polymers is of significant interest for the development of materials with applications in areas such as catalysis, gas storage, and molecular sensing. Research on related aromatic diamines has demonstrated their utility in constructing such supramolecular assemblies. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methods in coordination chemistry. Typically, this would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes

The synthesis of transition metal complexes with ligands containing amino and carbonyl functionalities is well-documented. rasayanjournal.co.inresearchgate.netnih.gov For this compound, a general synthetic route would involve dissolving the ligand in a solvent such as ethanol, methanol, or DMF and adding a solution of a transition metal salt (e.g., chlorides, nitrates, or acetates of copper, nickel, cobalt, zinc, etc.). The reaction mixture would likely be heated under reflux to facilitate complex formation. nih.gov The resulting complexes could then be isolated as precipitates and purified by washing with suitable solvents.

Characterization of these complexes would rely on a suite of spectroscopic and analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique would be crucial to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H and C=O stretching bands upon complexation would provide evidence of bonding through the amino and carbonyl groups. rasayanjournal.co.in

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ions, offering insights into the coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would be invaluable for elucidating the structure of the complex in solution. rasayanjournal.co.in

Elemental Analysis: This would be used to determine the empirical formula of the complexes and establish the ligand-to-metal stoichiometry.

Magnetic Susceptibility Measurements: These measurements would help to determine the magnetic moment of the paramagnetic complexes, providing further support for the proposed geometry and the oxidation state of the metal ion. researchgate.net

| Technique | Expected Observations for Transition Metal Complexes | Inference |

| FT-IR | Shift in ν(N-H) and ν(C=O) bands | Coordination via amino and carbonyl groups |

| UV-Vis | d-d transition bands | Coordination geometry of the metal ion |

| NMR | Chemical shift changes in ligand protons/carbons | Confirmation of complex formation and structure in solution |

| Elemental Analysis | Experimental vs. Calculated % of C, H, N | Stoichiometry of the complex |

| Magnetic Susceptibility | Measurement of magnetic moment | Electronic configuration and geometry of the metal ion |

Lanthanide and Other Main Group Metal Complexes

The coordination chemistry of lanthanide ions is often characterized by high coordination numbers and a preference for oxygen-donor ligands. academie-sciences.fr While the amino groups of this compound could coordinate to lanthanide ions, the carbonyl groups would likely be the preferred binding sites. The synthesis of lanthanide complexes would typically involve the reaction of the ligand with a lanthanide salt (e.g., nitrates or chlorides) in a suitable solvent. mdpi.com The resulting complexes could exhibit interesting photoluminescent properties due to the "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength.

For main group metals, the coordination would be dictated by the Lewis acidity of the metal ion and the nature of the donor atoms on the ligand. The synthesis would likely follow similar procedures to those for transition metals. Characterization would also employ similar spectroscopic techniques, with a particular emphasis on NMR for diamagnetic main group metal complexes. The formation of polymeric structures with main group metals is also a possibility. specialchem.com

Catalytic Applications of this compound Metal Complexes

While there is no specific research on the catalytic applications of metal complexes of this compound, the structural features of its potential complexes suggest they could be active in various catalytic transformations. Metal complexes with ligands containing both nitrogen and oxygen donors are known to catalyze a range of reactions, including oxidations and reductions.

For instance, manganese complexes with salen-type ligands, which also feature N and O donor atoms, have been studied as catalysts for the oxidation of styrenes. nih.gov Similarly, palladium complexes are widely used in C-H activation and cross-coupling reactions. researchgate.net It is conceivable that palladium complexes of this compound or its derivatives could exhibit catalytic activity in such transformations. The presence of redox-active metal centers in combination with a conjugated ligand system could facilitate electron transfer processes that are central to many catalytic cycles. Further research is needed to explore the potential of these complexes as catalysts.

| Potential Catalytic Reaction | Plausible Metal Center | Rationale based on Related Systems |

| Oxidation of Alcohols/Olefins | Mn, Co, Cu | N,O-donor ligands are known to support metal-based oxidation catalysts. nih.gov |

| C-C Cross-Coupling Reactions | Pd, Ni | Palladium and nickel are widely used in cross-coupling catalysis, and N-donor ligands can stabilize the active species. researchgate.net |

| Reduction of Ketones/Aldehydes | Ru, Fe | Iron and ruthenium complexes with nitrogen-containing ligands have shown activity in transfer hydrogenation reactions. |

Homogeneous Catalysis in Organic Synthesis

The chelation of metal ions by this compound, often following its conversion to a Schiff base, is a cornerstone of its application in homogeneous catalysis. Schiff bases derived from this compound, which contain an azomethine group (-CH=N-), form stable complexes with transition metals. researchgate.net These metal complexes are effective catalysts in a range of organic transformations.

The catalytic activity of these complexes stems from the metal center, which can be finely tuned by the electronic and steric properties of the ligand. For instance, palladium complexes derived from related bisphosphine ligands have been synthesized and shown to be active in cross-coupling and C-H activation reactions. researchgate.net While direct studies on the catalytic activity of this compound complexes in these specific reactions are less common, the principles of ligand design suggest their potential. The presence of the electron-donating amino groups can influence the reactivity of the metal center, enhancing its catalytic performance.

Research into Schiff base complexes of other metals like copper(II) has also shown significant catalytic potential in various reactions. researchgate.net The ability of the ligand to form stable, well-defined complexes in solution is crucial for their function as homogeneous catalysts, allowing for high selectivity and activity under mild reaction conditions.

Table 1: Examples of Homogeneous Catalytic Applications of Related Schiff Base Complexes

| Metal Center | Ligand Type | Catalyzed Reaction | Reference |

|---|---|---|---|

| Palladium(0) | Bis(2,6-dimethylphenyl)ethane-1,2-diimine | Cross-coupling reactions, C-H activation | researchgate.net |

| Copper(II) | Schiff bases of 4-aminophenazone | Various biological inhibitions | researchgate.net |

Heterogeneous Catalysis through Immobilization

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, metal complexes of this compound and its derivatives can be immobilized on solid supports. This process transforms them into heterogeneous catalysts, which are easily separable from the reaction mixture, thereby enhancing their industrial applicability.

The immobilization can be achieved through covalent bonding of the ligand to a polymer support, followed by complexation with the desired metal ion. For example, a Schiff base derived from 4-aminoantipyrine, a related amine, was complexed with various transition metals and demonstrated significant antimicrobial activity. researchgate.net This approach can be extended to this compound, where the amino groups provide a handle for attachment to functionalized supports like silica, polymers, or magnetic nanoparticles.

The performance of these heterogeneous catalysts is influenced by factors such as the nature of the support, the loading of the metal complex, and the reaction conditions. The porous structure of the support can also play a role in the selectivity of the catalytic process by controlling the access of substrates to the active sites.

Table 2: Research Findings on Heterogeneous Catalysis using Immobilized Amine-Based Ligands

| Support Material | Ligand/Complex | Application | Key Finding | Reference |

|---|---|---|---|---|

| Not specified | 4-aminoantipyrine Schiff base complexes | Antimicrobial activity | Significant activity against various pathogens | researchgate.net |

Supramolecular Assemblies Involving Metal Coordination

The ability of this compound to act as a bridging ligand between metal centers is fundamental to its use in the construction of supramolecular assemblies. These are complex, highly organized structures formed through non-covalent interactions, including metal-ligand coordination bonds. The resulting architectures can range from discrete multinuclear complexes to infinite one-, two-, or three-dimensional coordination polymers.

The formation of these assemblies is a process of molecular self-assembly, where the final structure is dictated by the coordination geometry of the metal ion and the conformational flexibility of the ligand. For instance, related bis(pyridyl)ethane ligands have been shown to form coordination polymers with zinc(II), where the ligand bridges metal centers to create extended networks. researchgate.net The nature of the resulting supramolecular structure can be influenced by the choice of metal ion, the solvent system, and the presence of counter-ions. researchgate.net

These supramolecular materials are of great interest for their potential applications in areas such as gas storage, separation, and sensing. The porous nature of some coordination polymers allows for the selective adsorption of small molecules, while the presence of functional groups within the framework can be exploited for chemical sensing. The study of supramolecular assemblies of this compound is an active area of research, with the potential to yield novel materials with tailored properties. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,4'-Diaminobenzil |

Lack of Specific Research Data Precludes a Detailed Article on the Polymer Chemistry of this compound

Despite a comprehensive search of scientific databases and literature, there is a significant lack of specific, published research on the utilization of the chemical compound This compound , also known by its synonym 4,4'-diaminobenzil, as a monomer in the synthesis of high-performance polymers such as polybenzimidazoles and polyimides. Consequently, the creation of a detailed and scientifically accurate article adhering to the requested structure is not feasible based on currently accessible information.

High-performance polymers like polybenzimidazoles (PBIs) and polyimides (PIs) are typically synthesized through the polycondensation of aromatic tetraamines with aromatic dicarboxylic acids, or aromatic diamines with tetracarboxylic dianhydrides, respectively. researchgate.netdtu.dkvt.edu While extensive literature exists detailing the synthesis and characterization of these polymers using a wide array of conventional monomers, mdpi.comnih.govmdpi.comresearchgate.netorientjchem.org specific studies employing this compound in these reactions are not found in the search results.

The requested article outline requires detailed research findings on topics including the synthesis of specific polymers, the design of functional architectures, and the tailoring of thermal, optical, and electronic properties. This includes the creation of data tables based on experimental results. The available literature provides general properties for classes of polymers like poly(amide-imide)s and discusses general concepts such as charge-transfer complexes in polyimides. researchgate.netresearchgate.netresearchgate.netwikipedia.org However, it does not provide the specific data required to describe polymers derived from this compound. For instance, while a study on a polyamide synthesized from the structurally different 4,4'-diaminobenzanilide (B1630359) exists, its findings are not applicable to the subject compound. scirp.org

Without primary research detailing the polymerization of this compound and the subsequent characterization of the resulting materials, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced data. Therefore, a detailed article focusing solely on the specified topics related to this compound cannot be produced at this time.

Polymer Chemistry and Advanced Materials Derived from 1,2 Bis 4 Aminophenyl Ethane 1,2 Dione

Structure-Property Relationships in 1,2-Bis(4-aminophenyl)ethane-1,2-dione Derived Materials

The molecular architecture of polymers derived from this compound plays a pivotal role in defining their performance characteristics. The inherent rigidity of the aromatic backbone, a common feature of high-performance polymers, is further influenced by the specific structural elements of the diamine and the corresponding comonomers, such as dianhydrides or diacid chlorides.

The introduction of flexible linkages, such as ether groups, into the polymer backbone can lead to a decrease in the glass transition temperature (Tg) and an enhancement in processability. vt.edu Conversely, the incorporation of rigid, planar structures tends to increase the Tg and enhance thermal stability. For instance, polyimides derived from rigid, rod-like diamines often exhibit a higher tendency for crystallinity. researchgate.net The presence of bulky pendant groups attached to the polymer backbone can also significantly affect the polymer's properties by disrupting chain packing, which can lead to increased solubility and a modified glass transition temperature. researchgate.net

In the context of materials derived from this compound, the diketone (or benzil) moiety is a critical structural feature. This group introduces a degree of rigidity to the polymer chain. Aromatic polyamides synthesized from the related diamine, 4,4'-diaminobenzanilide (B1630359), have demonstrated good thermal stability, with decomposition temperatures reaching up to 300°C. researchgate.netmdpi.com These materials have also been noted for their fluorescent properties, emitting strong blue fluorescence, which can be attributed to the specific electronic structure of the polymer chain. researchgate.netmdpi.com

The properties of polyimides are highly dependent on the structure of both the diamine and the dianhydride used in their synthesis. For example, polyimides synthesized from 4,4'-diaminodiphenyl ether with different aromatic dianhydrides exhibit a range of thermal and mechanical properties. The glass transition temperatures for these polyimides can vary from 276 °C to 302 °C, and their tensile strengths can also differ significantly based on the dianhydride structure. nih.gov Similarly, the introduction of pendant groups, such as trifluoromethyl or methyl groups, onto the diamine can critically influence the long-term thermal and thermo-oxidative stability of the resulting polyimide fibers. researchgate.net

Below are interactive data tables summarizing the properties of various polyimides and polyamides, illustrating the impact of their chemical structure on their performance.

Table 1: Thermal Properties of Various Aromatic Polyimides

| Polymer | Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |

| PMDA-PI | Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | 302 | >500 |

| BTDA-PI | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 4,4'-Oxydianiline (ODA) | 276 | >500 |

| BPDA-PI | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | 4,4'-Oxydianiline (ODA) | 290 | >500 |

| DAPON-based Polyimide | 3,4:3′,4′-Benzophenonetetracarboxylic dianhydride | 4,4′-(2,7-Naphthylenedioxy)dianiline (DAPON) | 223-285 | 557-570 (in air) |

| Data sourced from multiple studies for comparative purposes. nih.govscispace.com |

Table 2: Mechanical Properties of Various Aromatic Polyimide Films

| Polymer | Dianhydride | Diamine | Tensile Strength (MPa) | Elongation at Break (%) |

| PMDA-PI | Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | - | 2.82 |

| BTDA-PI | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 4,4'-Oxydianiline (ODA) | 114.19 | 3.58 |

| BPDA-PI | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | 4,4'-Oxydianiline (ODA) | - | 3.8 |

| DAPON-based Polyimide Films | Various Aromatic Tetracarboxylic Dianhydrides | 4,4′-(2,7-Naphthylenedioxy)dianiline (DAPON) | 86-107 | 6-25 |

| Data sourced from multiple studies for comparative purposes. nih.govscispace.com |

Table 3: Properties of Polyamides Derived from 4,4'-diaminobenzanilide

| Property | Value |

| Thermal Stability (Decomposition Temperature) | Up to 300°C |

| Fluorescence Emission | ~420 nm (Blue) |

| Data based on studies of polyamides from a structurally similar diamine. researchgate.netmdpi.com |

Spectroscopic and Structural Characterization Methodologies for 1,2 Bis 4 Aminophenyl Ethane 1,2 Dione and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying the functional groups present in 1,2-Bis(4-aminophenyl)ethane-1,2-dione.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure. The primary amine (N-H) stretching vibrations typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. A strong absorption peak corresponding to the carbonyl (C=O) stretching of the α-diketone group is a prominent feature, usually found in the 1650-1680 cm⁻¹ range. Furthermore, the C=C stretching vibrations of the aromatic rings appear in the 1500-1600 cm⁻¹ region, and the C-N stretching is typically observed around 1250-1350 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3500 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretching | Aromatic Ring |

| 1650 - 1680 | C=O Stretching | α-Diketone |

| 1590 - 1620 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1500 - 1600 | C=C Stretching | Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. For molecules like this compound with a center of symmetry, vibrations that are Raman active may be infrared inactive, and vice versa. The symmetric C=O stretching of the diketone group and the symmetric breathing modes of the phenyl rings are typically strong in the Raman spectrum. The intense signals for the aromatic ring vibrations are a hallmark of this technique for aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the chemical shifts and splitting patterns of the proton signals provide detailed structural information. The protons of the primary amine (-NH₂) typically appear as a broad singlet. The aromatic protons on the two phenyl rings exhibit signals in the downfield region, usually between 6.5 and 8.0 ppm. Due to the symmetry of the molecule, the four protons on each ring are chemically equivalent to the corresponding protons on the other ring. The protons ortho to the amino group will appear at a different chemical shift than the protons ortho to the carbonyl group, both showing up as doublets due to coupling with their respective neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 4.0 - 5.0 | Broad Singlet | -NH₂ protons |

| ~ 6.6 - 6.8 | Doublet | Aromatic protons (ortho to -NH₂) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a key signal is the one corresponding to the carbonyl carbons of the diketone, which is found far downfield, typically in the range of 190-200 ppm. The aromatic carbons show signals between 110 and 155 ppm. The carbon attached to the amino group (C-NH₂) is shifted upfield compared to the other aromatic carbons due to the electron-donating nature of the amine. In contrast, the carbon attached to the carbonyl group (C-C=O) is shifted downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~ 195 | Carbonyl Carbon (C=O) |

| ~ 152 | Aromatic Carbon (C-NH₂) |

| ~ 132 | Aromatic Carbon (ortho to -C=O) |

| ~ 125 | Aromatic Carbon (ipso to -C=O) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₄H₁₂N₂O₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 240.26 g/mol ).

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. A characteristic fragmentation pathway for benzil-type structures is the cleavage of the C-C bond between the two carbonyl groups. This would lead to the formation of a 4-aminobenzoyl cation fragment.

Table 4: Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 240 | [C₁₄H₁₂N₂O₂]⁺ (Molecular Ion) |

| 120 | [H₂NC₆H₄CO]⁺ (4-Aminobenzoyl cation) |

This detailed spectroscopic and spectrometric analysis provides a robust confirmation of the structure of this compound, which is crucial for its application in further chemical synthesis and materials science.

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail regarding the molecular and supramolecular structure of a compound. While a complete, publicly available crystal structure for "this compound" is not readily found in the searched literature, analysis of closely related structures provides significant insight into the expected conformations and packing arrangements.

For instance, the single-crystal structure of 1,2-Bis(4-aminophenoxy)ethane , a derivative where the carbonyl groups are replaced by ether linkages, reveals key structural features that are likely to be relevant. In this derivative, the molecule is located on a crystallographic twofold rotation axis, and the central O-C-C-O bridge adopts a gauche conformation. researchgate.net The crystal structure is stabilized by N-H···O and N-H···N hydrogen bonds. researchgate.net

In another related derivative, (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione , the dicarbonyl unit adopts an s-trans conformation, which is substantiated by the O—C—C—O torsion angle of -110.65 (12)°. This conformation maximizes the distance between the electronegative oxygen atoms. A notable feature is the elongated central C-C bond of 1.536 (2) Å, which is significantly longer than a typical Csp²—Csp² single bond. This elongation is attributed to the reduction of unfavorable vicinal dipole-dipole interactions and allows for orbital overlap between the dione (B5365651) and the π systems of the benzene (B151609) rings. The dihedral angle between the aromatic rings is 64.74 (5)°. The crystal packing is further stabilized by weak intermolecular C—H···O hydrogen bonds and π–π interactions.

Table 1: Crystallographic Data for 1,2-Bis(4-aminophenoxy)ethane researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 14.2157 (9) |

| b (Å) | 10.4608 (8) |

| c (Å) | 8.1817 (5) |

| V (ų) | 1216.68 (14) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is used for phase identification, assessment of crystallinity, and can provide information on the unit cell parameters of a crystalline solid. researchgate.net The PXRD pattern is a fingerprint of the crystalline phase, with peak positions related to the unit cell dimensions and peak intensities related to the arrangement of atoms within the unit cell.

For a novel compound like "this compound," PXRD would be instrumental in confirming the synthesis of a new crystalline phase by comparing the experimental pattern with those of the starting materials. Furthermore, it can be used to study polymorphic transformations that may occur under different crystallization conditions or upon heating. The degree of crystallinity can be estimated from the PXRD pattern by comparing the integrated intensity of the crystalline diffraction peaks to the amorphous halo.

While a specific PXRD pattern for "this compound" is not available in the provided search results, the general methodology would involve recording the diffraction pattern over a range of 2θ angles and analyzing the resulting diffractogram. The peak positions (d-spacings) and their relative intensities would be documented to create a reference pattern for the compound.

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy, Elemental Analysis, TGA)

A suite of other analytical techniques is necessary to provide a complete characterization profile of "this compound" and its derivatives.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems, such as "this compound," typically exhibit characteristic absorption bands in the UV-Vis region. The absorption spectra of related aromatic amines and diones suggest that this compound would display absorptions corresponding to π-π* transitions of the aromatic rings and n-π* transitions of the carbonyl groups. For example, studies on polymeric p-benzoyl-4,4'-diaminobenzoylaniline show an absorption peak near 310 nm, which is attributed to the benzene ring. scirp.org Generally, an increase in the degree of conjugation leads to a bathochromic (red) shift in the absorption maximum. scirp.org The UV-Vis spectrum of 4-aminophenol, a simpler related structure, can also provide a basic reference for the electronic transitions of the aminophenyl moiety. researchgate.net

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This data is used to confirm the empirical formula of a newly synthesized compound. For "this compound" (C₁₄H₁₂N₂O₂), the theoretical elemental composition can be calculated and compared with experimental values to verify the purity of the sample.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percent (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 69.99 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.04 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.66 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.32 |

| Total | 240.262 | 100.00 |

Note: Data calculated based on standard atomic weights. The molecular weight from PubChem is 240.26 g/mol . nih.gov

For comparison, the elemental analysis of a related compound, 2-((2-aminophenyl)ethynyl)-4-bromoaniline (C₁₄H₁₀BrN₃), showed calculated values of C, 54.92%; H, 3.29%; N, 13.72%, which were in close agreement with the found values of C, 54.88%; H, 3.27%; N, 13.70%. This demonstrates the utility of this technique in confirming the composition of synthesized molecules.

Thermogravimetric Analysis (TGA): Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a material by measuring its change in mass as a function of temperature. This is particularly important for monomers like "this compound" that are used to produce high-performance polymers like polyimides, which are valued for their thermal resistance.

While TGA data for the monomer itself is not detailed in the search results, the thermal properties of polyimides derived from similar aromatic diamines provide a strong indication of the high thermal stability that can be expected. For instance, a series of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone exhibited 5% weight loss temperatures in the range of 472-501 °C and 10% weight loss temperatures between 491-537 °C in a nitrogen atmosphere. nih.gov The char yields at 800 °C for these polymers were high, ranging from 55.3% to 60.8%. nih.gov Similarly, other phenylethynyl-terminated imide oligomers, when cured, have shown 5% weight loss temperatures exceeding 540 °C. mdpi.com These findings suggest that polymers synthesized from "this compound" would likely possess excellent thermal stability.

Theoretical and Computational Investigations of 1,2 Bis 4 Aminophenyl Ethane 1,2 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, independent of its environment. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. scirp.orgnih.gov It offers a good balance between accuracy and computational cost, making it suitable for medium to large-sized molecules. scirp.org

For 1,2-Bis(4-aminophenyl)ethane-1,2-dione, DFT calculations would be employed to optimize the molecular geometry, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not readily found, a study on the structurally similar molecule 4,4'-sulfonyldianiline (dapsone), which also features two para-aminophenyl groups attached to a central moiety, provides a relevant example of the insights that can be gained. researchgate.net The optimized geometric parameters for dapsone, calculated using the B3LYP functional and a 6-311G** basis set, show good agreement with experimental data and reveal the molecule's three-dimensional structure. researchgate.net

A similar DFT analysis for this compound would provide the data shown in the following representative table.

Table 1: Representative Optimized Geometric Parameters from a DFT Calculation This table is illustrative. The values are based on typical DFT results for analogous structures like dapsone.

| Parameter | Description | Predicted Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond | ~1.23 Å |

| C-C (dione) Bond Length | Length of the central carbon-carbon single bond | ~1.54 Å |

| C-N Bond Length | Length of the carbon-nitrogen bond in the amino group | ~1.40 Å |

| O-C-C-O Dihedral Angle | Torsion angle of the dicarbonyl unit | ~110-120° (skewed conformation) |

| C-C-N-H Dihedral Angle | Torsion angle of the amino group relative to the phenyl ring | ~0° (planar) |

Furthermore, DFT is used to investigate electronic properties. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netnih.gov For this compound, the HOMO would likely be localized on the electron-rich aminophenyl groups, while the LUMO would be centered on the electron-accepting dicarbonyl moiety.

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall into this category. nih.gov They are highly accurate but computationally expensive, generally limiting their application to smaller molecular systems. researchgate.netnih.gov

Semi-empirical methods use a rigorous quantum mechanical framework but simplify calculations by incorporating experimental parameters (empirical data) to approximate certain integrals. researchgate.net This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecules. nih.gov However, their accuracy is dependent on the quality of the parameterization for the specific elements and bonding types present in the molecule. nih.gov While no specific studies employing these methods on this compound were identified, they represent alternative computational strategies for exploring its properties.

Vibrational Frequency Calculations and Spectroscopic Assignments

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as stretching, bending, or torsion of chemical bonds. nih.govmdpi.comdntb.gov.ua

For a molecule like this compound, this analysis would identify the characteristic vibrational modes. For example, the calculations would predict the frequencies for:

N-H stretching of the amino groups.

C=O stretching of the carbonyl groups.

Aromatic C-H and C=C stretching of the phenyl rings.

C-N stretching modes.

Table 2: Representative Vibrational Frequency Assignments This table is illustrative, showing the type of data obtained from vibrational calculations. Assignments are based on known group frequencies and studies of similar molecules.

| Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment (Potential Energy Distribution) |

|---|---|---|

| ~3450 | ~3440 | N-H asymmetric stretching |

| ~3360 | ~3350 | N-H symmetric stretching |

| ~1670 | ~1665 | C=O symmetric stretching |

| ~1600 | ~1595 | Aromatic C=C stretching |

| ~1280 | ~1275 | C-N stretching |

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for exploring this landscape by simulating the atomic motions of a system over time. researchgate.netnih.gov MD simulations can reveal how the molecule behaves in different environments (e.g., in solution or a crystalline state), providing insights into its flexibility, preferred conformations, and the energy barriers between them. rsc.orgnih.gov For this compound, MD simulations could be used to study the dynamics of the O=C-C=O dihedral angle and the rotation of the phenyl rings, providing a dynamic picture of its structural behavior.

Prediction of Reactivity and Mechanistic Pathways

Computational methods are invaluable for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. DFT-based reactivity descriptors, derived from the electronic structure, can identify the most likely sites for electrophilic or nucleophilic attack. scirp.orgnih.gov

Key tools for this analysis include:

Molecular Electrostatic Potential (MEP) Map: The MEP surface visually represents the charge distribution on a molecule, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For this compound, the MEP would show negative potential around the carbonyl oxygens and positive potential near the amine hydrogens, indicating sites for electrophilic and nucleophilic interactions, respectively. nih.gov

Frontier Molecular Orbitals (FMOs): As mentioned earlier, the HOMO and LUMO distributions indicate the regions from which electrons are most easily donated and to which they are most easily accepted. This information is crucial for understanding reactions governed by orbital interactions, such as cycloadditions or reactions with electrophiles and nucleophiles.

These computational tools can be used to model the reaction pathways of this compound, for instance, in its role as a monomer in the synthesis of polyimides or other polymers. By calculating the energies of reactants, transition states, and products, the most favorable mechanistic pathway can be determined.

Modeling of Intermolecular Interactions and Supramolecular Systems

The way molecules interact with each other governs their properties in the solid state, such as crystal packing, melting point, and solubility. For this compound, several types of intermolecular interactions are expected to be significant:

Hydrogen Bonding: The amino groups (-NH₂) can act as hydrogen bond donors, while the carbonyl oxygens (C=O) and the nitrogen atoms themselves can act as acceptors. These N-H···O and N-H···N interactions are strong and directional, playing a major role in the formation of stable, ordered supramolecular structures. researchgate.netresearchgate.net

π-π Stacking: The electron-rich phenyl rings can interact through π-π stacking, further stabilizing the crystal lattice. mdpi.com

Computational modeling can be used to analyze and quantify these interactions within a crystal lattice. By calculating the pairwise interaction energies between molecules in a crystal, the primary structural motifs and the relative importance of different interactions (e.g., hydrogen bonding vs. stacking) can be determined. researchgate.net This understanding is fundamental to crystal engineering, where the goal is to design solid forms with specific desired properties. mdpi.comrsc.org

Conclusion and Future Research Perspectives

Synthesis and Functionalization Challenges

The synthesis and subsequent functionalization of 1,2-Bis(4-aminophenyl)ethane-1,2-dione present a unique set of challenges for chemists. The presence of multiple reactive sites—the two amine groups and the two carbonyl groups—necessitates careful control of reaction conditions to achieve selective transformations.

One of the primary challenges lies in the selective functionalization of the amine groups without inducing reactions at the dicarbonyl core. The nucleophilic nature of the primary amines makes them susceptible to a wide range of reactions, including acylation, alkylation, and condensation. However, the electron-withdrawing effect of the benzil (B1666583) core can modulate the reactivity of these amino groups compared to other aromatic diamines. Conversely, the dicarbonyl unit is susceptible to nucleophilic attack, which can lead to undesired side reactions if not properly managed.

Another significant hurdle is the potential for steric hindrance to influence reaction outcomes. The proximity of the two phenyl rings and their substitution can create a crowded environment around the reactive centers, potentially limiting the accessibility of certain reagents and influencing the stereochemistry of the products. For instance, in the synthesis of related bis(dialkylphosphino)ethanes, the use of bulky reagents has been shown to be a significant factor. nih.gov

Furthermore, achieving regioselectivity during functionalization can be complex. For instance, in reactions involving unsymmetrical reagents, obtaining a single, desired isomer can be difficult. The synthesis of related diazocine structures highlights the challenges in controlling reaction pathways and achieving high yields of the desired product. nih.gov Overcoming these challenges will require the development of novel synthetic methodologies, including the use of advanced protecting group strategies and highly selective catalysts.

Opportunities in Advanced Materials Science and Engineering

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of high-performance polymers. Its rigid aromatic backbone, coupled with the reactive amine groups, allows for its incorporation into various polymer architectures, including polyimides and polyamides. nih.govnih.gov

Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace and electronics industries. researchgate.netresearchgate.net The incorporation of this compound into polyimide chains can impart unique properties. For example, the presence of the dicarbonyl group can enhance the polymer's solubility and processability, which are often challenges with rigid aromatic polyimides. researchgate.net Furthermore, the specific structure of the diamine can influence the final properties of the polymer, such as its optical transparency and thermal characteristics. researchgate.netresearchgate.net Research on polyimides derived from other structurally similar diamines has demonstrated the potential to create materials with high glass transition temperatures and good mechanical properties. unsri.ac.id

Moreover, the functional groups on the this compound monomer can be further modified to create polymers with tailored functionalities. For instance, the introduction of specific side groups could lead to materials with enhanced electro-optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.govunsri.ac.id The development of polymers with strong blue fluorescence is a particularly active area of research. nih.govresearchgate.net

The following table summarizes the potential properties of polyimides derived from this compound based on research on related materials.

| Property | Potential Advantage | Relevant Research Finding |

| Thermal Stability | High decomposition temperatures | Polyimides are known for their excellent thermal stability. researchgate.netresearchgate.net |

| Mechanical Strength | High tensile strength and modulus | Aromatic polyamides exhibit high strength and toughness. nih.gov |

| Solubility | Improved processability | Incorporation of flexible units can enhance solubility. researchgate.net |

| Optical Properties | Potential for fluorescence | Polyamides with specific structures can exhibit blue fluorescence. nih.govresearchgate.net |

| Electro-optical Properties | Tunable for electronic devices | Modification of monomers can lead to electrochromic materials. unsri.ac.id |

Potential for Novel Coordination Complexes and Catalytic Systems

The nitrogen and oxygen donor atoms in this compound and its derivatives, particularly Schiff bases, make it an excellent ligand for the formation of coordination complexes with a variety of metal ions. researchgate.netissp.ac.ruemory.edu Schiff base ligands, formed by the condensation of the primary amine groups with aldehydes or ketones, are well-known for their ability to form stable complexes with transition metals. ajol.info

The resulting metal complexes can exhibit a diverse range of coordination geometries and electronic properties, which can be tuned by varying the metal ion and the substituents on the ligand. This tunability opens up opportunities for the development of novel catalysts for a wide array of organic transformations. For example, Schiff base complexes have been shown to be effective catalysts in oxidation, reduction, and polymerization reactions. researchgate.net

The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction. Research on related Schiff base complexes has demonstrated their potential in various catalytic applications. researchgate.netajol.info The specific structure of the ligand, including the steric and electronic environment around the metal center, plays a crucial role in determining the catalytic efficiency and selectivity.

Furthermore, the formation of coordination polymers and metal-organic frameworks (MOFs) using this compound or its derivatives as building blocks is a promising area of research. mdpi.com These materials can possess porous structures and high surface areas, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The synthesis of coordination compounds with related ditopic amino-ligands has been reported, showcasing the potential for creating complex and functional materials. mdpi.com

Role of Computational Chemistry in Guiding Experimental Research

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for guiding experimental research on complex molecules like this compound. nih.govrevistabionatura.com These computational methods can provide valuable insights into the electronic structure, conformation, and reactivity of the molecule and its derivatives, which can help in the rational design of new materials and catalysts.

One of the key applications of computational chemistry is in predicting the properties of polymers derived from this compound. Molecular dynamics simulations can be used to model the behavior of polymer chains and predict their mechanical, thermal, and transport properties. nih.govresearchgate.net This can help in screening potential polymer architectures before undertaking time-consuming and expensive experimental synthesis.

Computational studies can also be employed to investigate the steric and electronic effects that govern the synthesis and functionalization of the molecule. chemrxiv.orgnih.gov By calculating reaction pathways and transition state energies, it is possible to predict the most favorable reaction conditions and to understand the origins of selectivity. This information is invaluable for overcoming the synthetic challenges discussed in section 8.1.

In the context of coordination chemistry, DFT calculations can be used to predict the geometry and electronic structure of metal complexes, as well as their catalytic activity. nih.govrevistabionatura.com This can aid in the design of more efficient and selective catalysts for specific applications. For instance, computational studies can help in understanding the interaction between a catalyst and its substrate, providing insights into the reaction mechanism.

The following table highlights the key areas where computational chemistry can guide experimental research on this compound.

| Research Area | Computational Method | Potential Insights |

| Polymer Science | Molecular Dynamics (MD) Simulations | Prediction of mechanical, thermal, and transport properties of polymers. nih.govresearchgate.net |

| Synthesis and Functionalization | Density Functional Theory (DFT) | Understanding reaction mechanisms, predicting selectivity, and overcoming synthetic challenges. chemrxiv.orgnih.gov |

| Coordination Chemistry | Density Functional Theory (DFT) | Predicting the structure and electronic properties of metal complexes and their catalytic activity. nih.govrevistabionatura.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Bis(4-aminophenyl)ethane-1,2-dione, and how do reaction conditions influence yield and purity?

- Methodology :

- Synthetic Routes : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) with 4-aminophenylboronic acid and glyoxal derivatives. Catalytic systems (e.g., Pd(PPh₃)₄) in anhydrous solvents (THF or DMF) under nitrogen atmosphere improve yield .